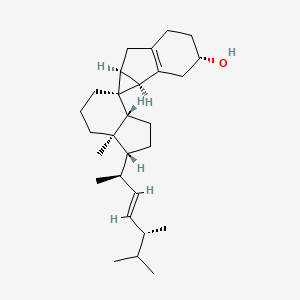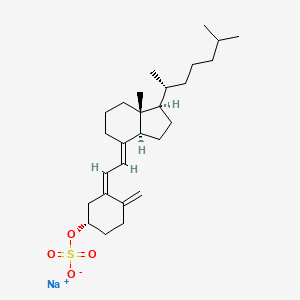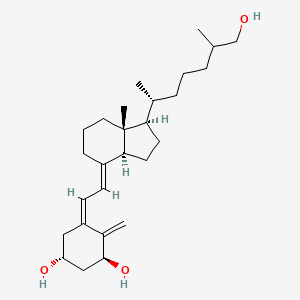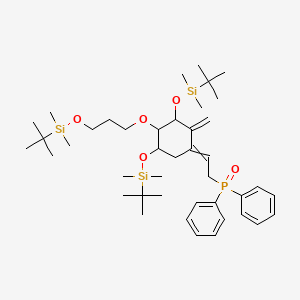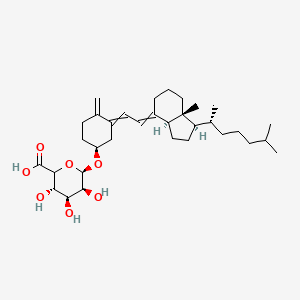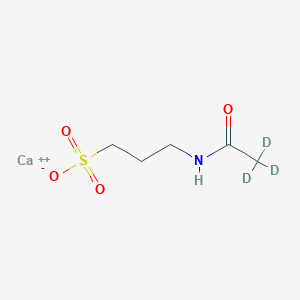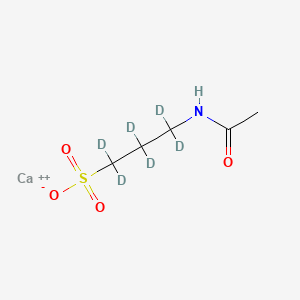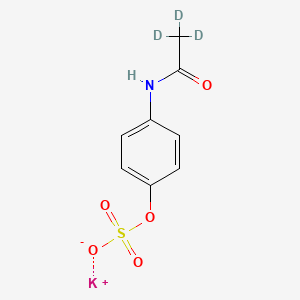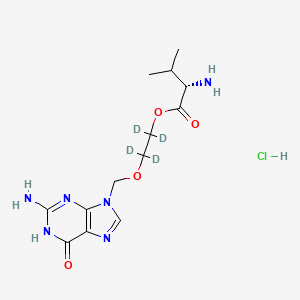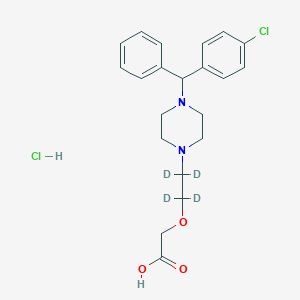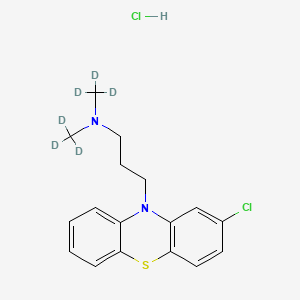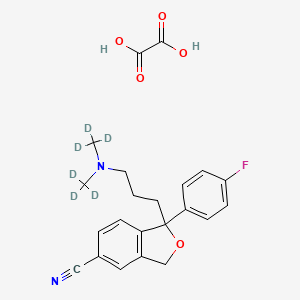
Mirtazapine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirtazapine-d4 is a deuterated form of mirtazapine, an atypical antidepressant primarily used to treat major depressive disorder. The deuterium atoms replace hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties. Mirtazapine itself is known for its noradrenergic and specific serotonergic antidepressant (NaSSA) effects, making it effective in treating depression and associated conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mirtazapine-d4 involves the incorporation of deuterium atoms into the mirtazapine molecule. One common method is the reduction of a deuterated intermediate compound. The process typically involves the following steps :
Providing a carboxylic acid compound: with substantial enantiomeric excess.
Converting the carboxylic acid group: into a ketone group.
Optionally reducing the ketone compound: with a mild reduction agent to form an intermediate hydroxy compound.
Forming this compound: by reducing the ketone or hydroxy compound using a strong reduction agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent-free phase inversion and azeotropic distillation are employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Mirtazapine-d4 has various scientific research applications, including :
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new antidepressant formulations and drug delivery systems.
Wirkmechanismus
Mirtazapine-d4 exerts its effects by antagonizing specific receptors in the brain :
Adrenergic Receptors: Blocks α2-adrenergic receptors, enhancing the release of norepinephrine and serotonin.
Serotonin Receptors: Antagonizes 5-HT2 and 5-HT3 receptors, leading to increased serotonin activity.
Histamine Receptors: Blocks H1 receptors, contributing to its sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar receptor binding properties.
Vortioxetine: A serotonin modulator and stimulator with a different mechanism of action.
Amitriptyline: A tricyclic antidepressant with broader receptor activity.
Uniqueness
Mirtazapine-d4 is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce side effects compared to non-deuterated mirtazapine .
Eigenschaften
CAS-Nummer |
1215898-55-7 |
|---|---|
Molekularformel |
C17H15D4N3 |
Molekulargewicht |
269.38 |
Aussehen |
White to Off-White Solid |
melting_point |
114-116°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
85650-52-8 (unlabelled) |
Synonyme |
1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine-d4; Org-3770-d4; Remeron-d4; Zispin-d4 |
Tag |
Mirtazapine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


